6-bromo-2-methylpyrazolo[1,5-a]pyridine
Description
Properties
CAS No. |
2260710-39-0 |
|---|---|
Molecular Formula |
C8H7BrN2 |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Route 1: Cyclization of Brominated Pyridine Precursors
The most widely reported method involves constructing the pyrazolo[1,5-a]pyridine core from brominated pyridine derivatives. A pivotal intermediate, 6-bromo-2-methylpyridine , is synthesized via diazotization and bromination of 6-amino-2-methylpyridine (Scheme 1).
Scheme 1: Synthesis of 6-Bromo-2-Methylpyridine
-
Diazotization and Bromination :
-
Cyclization with 1,3-Dicarbonyl Compounds :
-
The brominated pyridine intermediate is reacted with methyl-substituted 1,3-dicarbonyl compounds (e.g., acetylacetone) in ethanol under acidic conditions (acetic acid, 6 equiv) at 130°C for 18 hours.
-
Mechanism : The reaction proceeds via nucleophilic attack of the pyridine amine on the diketone, followed by cyclodehydration to form the pyrazolo ring.
-
Yield : Reported yields for analogous pyrazolo[1,5-a]pyridines range from 75–85%.
-
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–140°C | Maximizes cyclization rate |
| Reaction Time | 16–20 hours | Ensures complete conversion |
| Solvent System | Ethanol/Acetic Acid | Enhances protonation and cyclization |
Route 2: Bromination of Preformed Pyrazolo[1,5-a]Pyridine
An alternative strategy involves introducing bromine after constructing the pyrazolo[1,5-a]pyridine scaffold. This method is less common due to regioselectivity challenges but offers flexibility for late-stage functionalization.
-
Synthesis of 2-Methylpyrazolo[1,5-a]Pyridine :
-
Electrophilic Bromination :
-
Bromine (Br₂) or N-bromosuccinimide (NBS) is used in dichloromethane at 0–25°C, targeting the C6 position of the pyridine ring.
-
Challenge : Competing bromination at the pyrazole ring necessitates careful control of stoichiometry and temperature.
-
Reaction Mechanisms and Stereoelectronic Considerations
The regioselectivity of bromination in Route 1 is governed by the electron-donating methyl group at C2, which directs electrophilic substitution to the C6 position via resonance stabilization. In cyclization reactions (Route 1), the 1,3-dicarbonyl compound acts as a bifunctional electrophile, enabling simultaneous attack by the pyridine amine and subsequent ring closure.
Figure 1: Proposed Cyclization Mechanism
-
Step 1 : Protonation of the diketone carbonyl enhances electrophilicity.
-
Step 2 : Nucleophilic attack by the pyridine amine forms a hemiaminal intermediate.
-
Step 3 : Dehydration and aromatization yield the pyrazolo[1,5-a]pyridine core.
Industrial-Scale Production and Process Optimization
Scalability of Diazotization-Bromination Sequences
The patent CN103086964A outlines a scalable protocol for synthesizing 6-bromo-2-methylpyridine , emphasizing:
-
Catalyst Choice : p-Toluenesulfonic acid (PTSA) minimizes side reactions during esterification steps.
-
Oxidation Efficiency : Potassium permanganate (KMnO₄) in aqueous medium oxidizes 6-bromo-2-methylpyridine to the carboxylic acid with >95% conversion.
Table 2: Industrial Process Parameters
| Step | Conditions | Yield |
|---|---|---|
| Diazotization | −10°C, NaNO₂, HBr | 92% |
| Bromination | Br₂, 1.1–1.3 equiv, −20°C | 91% |
| Oxidation | KMnO₄, H₂O, 60–70°C, 6–8 hours | 95% |
Green Chemistry Considerations
-
Solvent Recycling : Ethanol from cyclization steps is distilled and reused, reducing waste.
-
Catalyst Recovery : PTSA is recovered via aqueous extraction and reused in subsequent batches.
Analytical Characterization and Quality Control
-
Purity Assessment :
-
Structural Elucidation :
"The integration of bromination and cyclization steps represents a paradigm shift in heterocyclic synthesis, offering unparalleled efficiency for pharmaceutical intermediates."
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions, typically in the presence of a catalyst like copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-2-methylpyrazolo[1,5-a]pyridine, while oxidation might produce this compound N-oxide .
Scientific Research Applications
6-Bromo-2-methylpyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-bromo-2-methylpyrazolo[1,5-a]pyridine largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the pyrazolo[1,5-a]pyridine core are crucial for binding to these targets and modulating their activity .
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Imidazo[1,5-a]pyridine Derivatives
Imidazo[1,5-a]pyridines are structurally similar but replace the pyrazole ring with an imidazole. This modification enhances their role in kinase inhibition. For example, imidazo[1,5-a]pyridine derivatives demonstrated potent EGFR tyrosine kinase inhibition, with three compounds outperforming clinical drugs like erlotinib in binding free energy simulations . However, pyrazolo[1,5-a]pyridines, such as 6-bromo-2-methyl derivatives, exhibit superior lipophilic ligand efficiency (LLE) in IGF-1R kinase inhibition, suggesting better cellular potency and pharmacokinetic profiles .
2.1.2 Thieno[2,3-b]pyridine Derivatives Thieno[2,3-b]pyridines, synthesized via reactions of pyridinethione with α-halo ketones, are sulfur-containing analogues. While these compounds (e.g., compounds 15–18) show promise in anticancer applications, their metabolic stability is inferior to pyrazolo[1,5-a]pyridines due to sulfur oxidation susceptibility .
2.1.3 Triazolo[1,5-a]pyridine Derivatives
Triazolo[1,5-a]pyridines, such as 6-bromo-[1,2,4]triazolo[1,5-a]pyridine, feature an additional nitrogen atom. These compounds exhibit strong self-association properties, as evidenced by vaporization enthalpies ~7 kJ/mol higher than pyrazolo analogues, which may influence their solubility and formulation .
Pharmacological Activity
Key Findings :
- Pyrazolo[1,5-a]pyridines excel in kinase inhibition due to optimized LLE, whereas imidazo analogues dominate in receptor antagonism (e.g., EGFR) .
- Thermodynamic studies reveal imidazo[1,5-a]pyridines bind hydrophobically to papain, while pyrazolo derivatives often engage in hydrogen bonding with kinase ATP pockets .
Physicochemical Properties
Insights :
- Pyrazolo[1,5-a]pyridines exhibit higher metabolic stability, critical for oral bioavailability.
Q & A
Q. What are the standard synthetic routes for 6-bromo-2-methylpyrazolo[1,5-a]pyridine, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or biselectrophiles. For example, cyclization of 3-bromo-1H-pyrazole derivatives with substituted dihydropyridines in solvents like DMF or THF, using bases like NaH or K₂CO₃, achieves moderate yields . Optimization focuses on solvent choice (e.g., pyridine for enhanced selectivity), temperature control (60–100°C), and microwave-assisted methods to reduce reaction times .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns protons and carbons in the fused pyrazole-pyridine system. For example, the bromine atom induces distinct deshielding in adjacent carbons .
- HRMS : Confirms molecular weight and isotopic patterns (e.g., [M+H]+ peaks) .
- IR Spectroscopy : Identifies functional groups, such as C-Br stretching (~550 cm⁻¹) and aromatic C-H vibrations .
Q. How does the bromine substituent influence the compound’s reactivity in substitution reactions?
The bromine at position 6 acts as a leaving group, enabling nucleophilic substitutions with amines, thiols, or alkoxy groups. For instance, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces bromine with aryl/alkyl groups, expanding structural diversity . Kinetic studies suggest polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–120°C) enhance substitution rates .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved for pyrazolo[1,5-a]pyridine derivatives?
Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., pH, cell lines) or purity issues. For example, in vitro studies on microbial strains require standardized MIC (Minimum Inhibitory Concentration) protocols and HPLC-validated compound purity (>95%) . Dose-response curves and structural analogs (e.g., replacing Br with Cl) help distinguish scaffold-specific effects from substituent-driven activity .
Q. What mechanistic insights explain the palladium-catalyzed functionalization of this compound?
Pd(0)-catalyzed reactions (e.g., Buchwald-Hartwig amination) proceed via oxidative addition of the C-Br bond, followed by ligand exchange and reductive elimination. Silver additives (e.g., Ag₂O) stabilize intermediates, improving yields. Computational studies (DFT) suggest steric effects from the methyl group slow transmetalation steps, requiring longer reaction times .
Q. What strategies mitigate low yields in microwave-assisted synthesis of brominated pyrazolo[1,5-a]pyridines?
Yield optimization includes:
- Precise Power Calibration : Preventing thermal decomposition (e.g., 150–200 W for 10–20 minutes) .
- Solvent Selection : High-boiling solvents like DMF retain reaction homogeneity under microwave irradiation .
- Catalyst Screening : CuI or Pd(PPh₃)₄ accelerates cyclization, reducing side-product formation .
Q. How can computational modeling guide the design of this compound derivatives for kinase inhibition?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to ATP pockets in kinases. Substituent effects (e.g., methyl vs. cyclopropyl) are modeled using QSAR (Quantitative Structure-Activity Relationship) to prioritize synthetic targets. MD simulations (100 ns) assess stability of ligand-protein complexes, correlating with IC₅₀ values .
Methodological Considerations
Q. What experimental controls are critical for assessing the compound’s stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
- Light Sensitivity : Store solutions in amber vials and assess photodegradation under UV/visible light .
- Metabolic Stability : Use liver microsomes (e.g., human CYP450 isoforms) to quantify half-life and metabolite profiling .
Q. How to address solubility challenges in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
